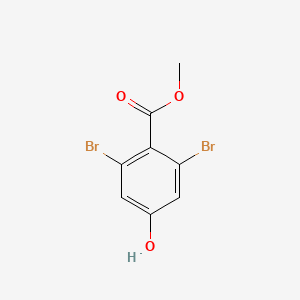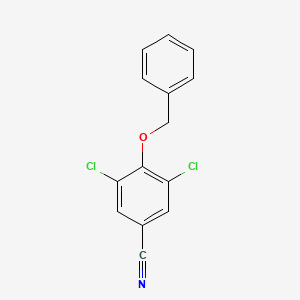
1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another approach includes the reaction of cuprous bromide with hydrogen bromide at elevated temperatures (100-130°C) to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized reactors to ensure precise control over reaction conditions. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl ethanones can be formed.
Oxidation Products: Oxidation of the ethanone group can lead to the formation of carboxylic acids.
Reduction Products: Reduction of the ethanone group can result in the formation of alcohols.
Scientific Research Applications
1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone involves its interaction with various molecular targets and pathways. The presence of halogen atoms on the phenyl ring can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Disrupting Cell Membranes: Interacting with lipid bilayers and altering membrane permeability.
Modulating Signal Transduction Pathways: Affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone can be compared with other halogenated phenyl ethanones, such as:
- 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone
- 1-(2-Bromo-5-fluorophenyl)ethanone
- 1-(3-Chloro-4-fluorophenyl)ethanone
Uniqueness: The unique combination of bromine, chlorine, and fluorine atoms on the phenyl ring of this compound imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C8H5BrClFO |
|---|---|
Molecular Weight |
251.48 g/mol |
IUPAC Name |
1-(3-bromo-2-chloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3 |
InChI Key |
WTAJDYDVUKYIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


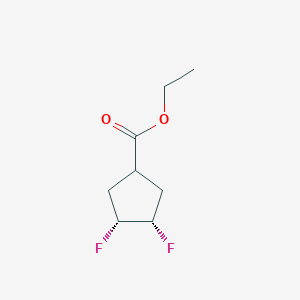
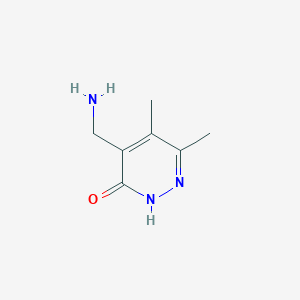
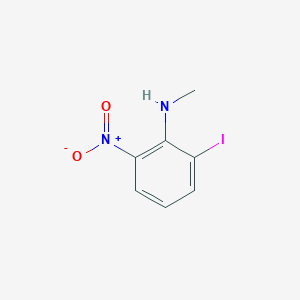
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
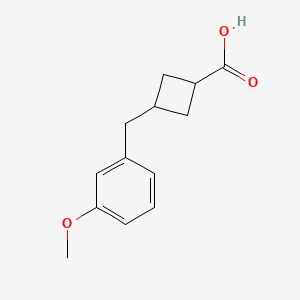
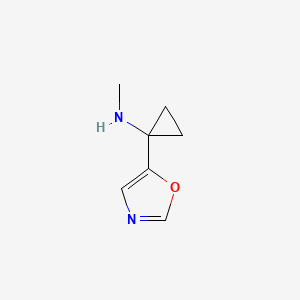
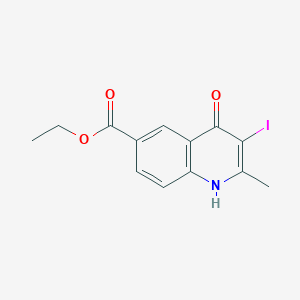
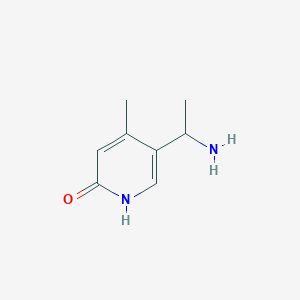
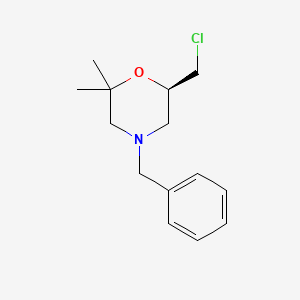
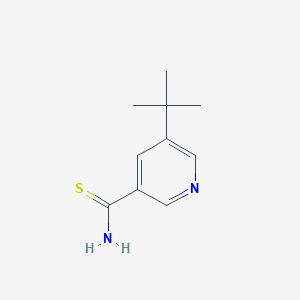

![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)
